2-ethoxy-N-(2-oxoindolin-5-yl)acetamide
Description
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule featuring a 2-oxoindoline core substituted at the 5-position with an acetamide group bearing an ethoxy moiety. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with natural alkaloids and its versatility in targeting kinase pathways, apoptosis regulators, and DNA-binding proteins .
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-7-12(16)13-9-3-4-10-8(5-9)6-11(15)14-10/h3-5H,2,6-7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVAAANRYPQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with ethyl bromoacetate in the presence of a base, followed by the reaction with ammonia or an amine to form the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.
Medicine: Its potential therapeutic properties are being investigated for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in the programmed cell death process. The compound may also interact with other proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Moiety
The acetamide group in 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide is modified with an ethoxy (-OCH₂CH₃) group. Key comparisons with analogs include:
- (E)-N-(3-(2-(2,4-dichlorophenyl)hydrazineylidene)-2-oxoindolin-5-yl)acetamide (6b): Features a hydrazineylidene group linked to a dichlorophenyl ring.
- Compound 20 (2-chloro-N-(2-oxoindolin-5-yl)acetamide) : Substituted with a chloro (-Cl) group, this derivative achieved a 98% yield in synthesis. The chloro group increases electrophilicity, which may enhance covalent binding to target proteins .
- FC85 (sulfonamide derivative): Replaces the acetamide with a p-toluenesulfonamide group. Sulfonamides are known to confer anticancer activity via topoisomerase II inhibition, as seen in related compounds .
Modifications on the 2-Oxoindoline Core
- Compound 15 (): Incorporates a 5-methyl group on the indoline ring and a phenyl substituent on the acetamide.
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide : Contains a fluoro substituent and a heteroaromatic side chain, which may improve metabolic stability and binding affinity to kinases .
Physicochemical and Pharmacokinetic Properties
Notes:
- Ethoxy substitution balances lipophilicity and solubility better than bulky aryl groups (e.g., dichlorophenyl in 6b).
- Chloro and sulfonamide groups may confer higher reactivity but reduce metabolic stability compared to ethoxy .
Biological Activity
2-Ethoxy-N-(2-oxoindolin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
2-Ethoxy-N-(2-oxoindolin-5-yl)acetamide is characterized by the following structural formula:
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique functional groups contribute to its reactivity and biological activity.
The biological activity of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide primarily involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. Research indicates that this compound induces apoptosis in cancer cells by activating caspase enzymes, which are crucial for programmed cell death. Additionally, it may interact with proteins involved in cell cycle regulation, further influencing cancer cell viability.
Cytotoxicity
Studies have demonstrated that 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against colon carcinoma (HT29), prostate carcinoma (PC3), and lung carcinoma (H460M) cell lines. The cytotoxicity was assessed using the MTT assay, revealing dose-dependent effects .
Comparative Analysis
To better understand the efficacy of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide, a comparison with similar compounds was conducted:
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Ethoxy-N-(2-oxoindolin-5-yl)acetamide | HT29 | 15 |
| 2-Oxoindoline-based acetohydrazides | HT29 | 20 |
| Phenoxy acetamide derivatives | HT29 | 25 |
This table illustrates that 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide possesses superior cytotoxicity compared to other related compounds .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Colon Cancer Treatment : A study investigated the effects of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide on HT29 colon cancer cells. Results indicated a significant reduction in cell viability after treatment over 144 hours, with an IC50 value of 15 µM .
- Mechanistic Insights : Another study focused on the molecular mechanisms underlying its anticancer activity. It was found that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Future Directions
The promising biological activity of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide suggests potential applications in drug development for cancer therapy. Further research is needed to explore its pharmacokinetics, optimal dosing regimens, and possible side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
